molecular formula C22H26N2OS B10890359 4-tert-butyl-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzamide

4-tert-butyl-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzamide

Cat. No.: B10890359
M. Wt: 366.5 g/mol
InChI Key: GJQYHWAGWSAIHH-UHFFFAOYSA-N
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Description

4-(TERT-BUTYL)-N~1~-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)BENZAMIDE is a complex organic compound with a unique structure that includes a tert-butyl group, a cyano group, and a hexahydrocycloocta[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(TERT-BUTYL)-N~1~-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)BENZAMIDE typically involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the benzamide moiety through a coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(TERT-BUTYL)-N~1~-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 4-(TERT-BUTYL)-N~1~-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: A similar compound used as a chemoselective reagent.

    tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate: Another related compound with applications in organic synthesis.

Uniqueness

4-(TERT-BUTYL)-N~1~-(3-CYANO-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile tool in scientific research and industrial applications.

Properties

Molecular Formula

C22H26N2OS

Molecular Weight

366.5 g/mol

IUPAC Name

4-tert-butyl-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)benzamide

InChI

InChI=1S/C22H26N2OS/c1-22(2,3)16-12-10-15(11-13-16)20(25)24-21-18(14-23)17-8-6-4-5-7-9-19(17)26-21/h10-13H,4-9H2,1-3H3,(H,24,25)

InChI Key

GJQYHWAGWSAIHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCCC3)C#N

Origin of Product

United States

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